Antitubercular agent 34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

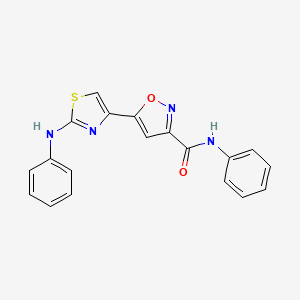

Structure

3D Structure

Properties

Molecular Formula |

C19H14N4O2S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

5-(2-anilino-1,3-thiazol-4-yl)-N-phenyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C19H14N4O2S/c24-18(20-13-7-3-1-4-8-13)15-11-17(25-23-15)16-12-26-19(22-16)21-14-9-5-2-6-10-14/h1-12H,(H,20,24)(H,21,22) |

InChI Key |

BOPJWDQJEOTUAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=NO3)C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of a Novel Antitubercular Agent

A Technical Guide on the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide class, focusing on Agent 34 (Compound 42g)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis remains a formidable global health challenge, driven by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This necessitates the discovery of novel therapeutic agents with unique mechanisms of action. This technical guide delves into the core operational principles of a promising new antitubercular agent, designated as "Antitubercular agent 34" (also known as compound 42g) from the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide series. This compound has demonstrated significant potency against both drug-sensitive and drug-resistant Mtb strains, coupled with favorable metabolic stability. While its precise molecular target is yet to be definitively identified, this guide synthesizes the available data on its activity, cytotoxicity, and the experimental protocols used for its evaluation, providing a foundational resource for further research and development.

Introduction

The 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide scaffold has been the focus of extensive medicinal chemistry campaigns aimed at developing new antitubercular chemotypes.[1] These efforts have sought to optimize the structure for potent bactericidal activity, low cytotoxicity, and improved metabolic profiles to avoid rapid clearance in the host.[1] this compound (compound 42g) emerged from a hit-to-lead optimization process as a promising candidate, demonstrating a potent inhibitory effect on Mtb growth while successfully evading degradation by human liver microsomes.[1][2]

Mechanism of Action (Current Understanding)

The precise molecular target and the detailed signaling pathway inhibited by this compound have not yet been fully elucidated in publicly available literature. The primary research indicates that the (thiazol-4-yl)isoxazole-3-carboxamide core is considered the key pharmacophore, but the exact protein or enzymatic pathway it disrupts within M. tuberculosis is a subject of ongoing investigation.[1] The potent activity against the whole-cell organism suggests inhibition of an essential biological process. The development of spontaneous resistant mutants and subsequent whole-genome sequencing would be a critical next step in identifying its specific target.

A logical workflow for target identification based on the current data is proposed below.

Caption: Proposed workflow for identifying the molecular target of this compound.

Quantitative Data Summary

The biological activity of this compound has been quantified through several key assays. The data highlights its potent antitubercular effect and initial safety profile.

Table 1: In Vitro Antitubercular Activity of Agent 34

| Strain | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| M. tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | MIC₉₀ | 1.25 µg/mL | [2] |

| M. tuberculosis (various resistant strains) | MABA | MIC₉₀ | (Data not available in public sources) | |

Table 2: Cytotoxicity and Metabolic Stability of Agent 34

| Cell Line / System | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Human Monocytic Cell Line (THP-1) | Resazurin Conversion Assay | IC₅₀ | 11.9 µg/mL | [2] |

| Human Liver Microsomes (HLM) | LC-MS/MS based depletion assay | Stability | Escapes metabolic degradation |[2] |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature and established laboratory procedures for these assays.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

-

Preparation of Mtb Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is grown to an optical density (OD₆₀₀) of 0.6-0.8. The culture is then diluted to a final concentration that yields approximately 1 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Plating: The test compound is serially diluted in a 96-well microplate using 7H9 broth to achieve a range of final concentrations.

-

Inoculation and Incubation: 100 µL of the prepared Mtb inoculum is added to each well containing the diluted compound. The plates are sealed and incubated at 37°C for 7 days.

-

Addition of Indicator Dye: After the incubation period, a freshly prepared mixture of Alamar Blue reagent (1 part) and 10% Tween 80 (1 part) is added to each well.

-

Final Incubation and Readout: The plates are re-incubated at 37°C for 24 hours. A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Cytotoxicity Assay: Resazurin Conversion Method

This assay assesses the toxicity of the compound against a human cell line.

-

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 4 x 10⁴ cells per well and allowed to adhere.

-

Compound Exposure: The test compound is added to the wells in serial dilutions and the plate is incubated for 72 hours.

-

Resazurin Addition: Resazurin solution is added to each well to a final concentration of 44 µM.

-

Incubation and Measurement: The plate is incubated for another 4 hours to allow viable cells to convert resazurin to the fluorescent product, resorufin.

-

Data Analysis: Fluorescence is measured using a plate reader (excitation ~560 nm, emission ~590 nm). The IC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.

Metabolic Stability Assay: Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by major drug-metabolizing enzymes.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a microcentrifuge tube containing phosphate buffer (pH 7.4), the test compound (typically at 1 µM), and pooled human liver microsomes (e.g., 0.5 mg/mL protein).

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Time-Course Incubation: The mixture is incubated in a shaking water bath at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates the microsomal proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the compound at each time point.

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted, and the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated. For this compound, the result indicated high stability, meaning a very low percentage of the compound was lost over the incubation period.[2]

Caption: Workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion and Future Directions

This compound (compound 42g) represents a significant advancement in the development of the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide class. Its potent activity against M. tuberculosis and its resistance to metabolic degradation mark it as a valuable lead compound.[1][2] The critical next step for this research program is the definitive identification of its molecular target. Elucidating the mechanism of action will not only rationalize the observed whole-cell activity but also enable structure-based drug design to further optimize efficacy and safety, paving the way for preclinical development. The experimental frameworks detailed in this guide provide the necessary tools to continue the characterization of this and other novel antitubercular agents.

References

- 1. Expanding the knowledge around antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit-to-lead optimization and release of a novel antitubercular chemotype via scaffold derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

The Unfolding Potential of Isoxazole-Carboxamides in the Fight Against Tuberculosis: A Deep Dive into Structure-Activity Relationships

For Immediate Release

In the relentless global battle against tuberculosis (TB), a disease that continues to claim millions of lives annually, the scientific community is in a perpetual search for novel therapeutic agents. Among the promising candidates, isoxazole-carboxamides have emerged as a significant class of compounds demonstrating potent activity against Mycobacterium tuberculosis (M. tb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of isoxazole-carboxamides, offering valuable insights for researchers, scientists, and drug development professionals dedicated to conquering this persistent pathogen.

Core Pharmacophore and Key Structural Insights

At the heart of many potent anti-TB isoxazole derivatives lies the (thiazol-4-yl)isoxazole-3-carboxamide core, which is widely considered to be the essential pharmacophore for their antimycobacterial activity.[1][2][3] Extensive research and medicinal chemistry campaigns have meticulously explored structural modifications around this core to enhance efficacy, improve metabolic stability, and circumvent efflux pump mechanisms.[1][2][3]

A pivotal area of investigation has been the substitution on the carboxamide nitrogen. The nature of the substituent at this position plays a crucial role in modulating the compound's activity. Furthermore, isosteric manipulation of the 2-aminothiazole ring has been explored as a strategy to discover novel antitubercular chemotypes.[1] These concerted efforts have led to the design of improved compounds that not only maintain robust antitubercular activity against both drug-susceptible and drug-resistant strains but also exhibit favorable metabolic profiles, escaping rapid degradation by human liver microsomes.[1][2][3]

The following diagram illustrates the key areas of structural modification on the isoxazole-carboxamide scaffold that have been investigated to delineate the SAR for anti-TB activity.

References

- 1. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchwithnj.com [researchwithnj.com]

- 3. Expanding the knowledge around antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit-to-lead optimization and release of a novel antitubercular chemotype via scaffold derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of Antitubercular Agent 34 against Mycobacterium tuberculosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of "Antitubercular agent 34," also identified as compound 42g, a promising candidate in the fight against tuberculosis. This document outlines the agent's in vitro activity against Mycobacterium tuberculosis, its cytotoxic profile, and metabolic stability. Detailed experimental protocols and data are presented to support further research and development efforts.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgency for new antitubercular drugs with novel mechanisms of action. "this compound" (compound 42g) belongs to the chemical class of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. This series of compounds has been investigated for its potential to inhibit the growth of M. tuberculosis. This guide summarizes the initial findings for this promising agent.

Data Presentation

The preliminary screening of this compound (compound 42g) involved the assessment of its antimycobacterial activity, cytotoxicity against a human cell line, and its metabolic stability in human liver microsomes. The key quantitative data from these initial studies are summarized in the table below.

| Parameter | Test System | Value | Reference |

| Antitubercular Activity (MIC90) | Mycobacterium tuberculosis H37Rv | 1.25 µg/mL | [1] |

| Cytotoxicity (IC50) | Human monocytic cell line (THP-1) | 11.9 µg/mL | [1] |

| Metabolic Stability | Human Liver Microsomes (HLM) | Metabolically Stable | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the preliminary screening of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antimycobacterial activity of this compound was determined using the Microplate Alamar Blue Assay (MABA).[2][3]

Principle: The MABA method utilizes the redox indicator Alamar Blue to measure the metabolic activity of bacterial cells. Actively growing mycobacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin, providing a visual or fluorometric determination of cell viability.

Procedure:

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted to achieve a final inoculum concentration of approximately 1 x 105 CFU/mL.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microplate containing supplemented Middlebrook 7H9 broth.

-

Incubation: The prepared bacterial inoculum is added to each well of the microplate containing the serially diluted compound. The plates are sealed and incubated at 37°C for 7 days.

-

Alamar Blue Addition: After the initial incubation period, a freshly prepared solution of Alamar Blue reagent and 20% Tween 80 is added to each well. The plates are then re-incubated at 37°C for 24 hours.

-

Data Interpretation: The MIC90 is defined as the lowest concentration of the compound that results in a 90% inhibition of fluorescence compared to the drug-free control wells, or visually as the lowest concentration that prevents the color change from blue to pink.

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated against the human monocytic cell line THP-1 using a resazurin-based assay.[4]

Principle: Similar to the MABA, this assay measures the metabolic activity of viable mammalian cells. The reduction of resazurin to resorufin by metabolically active cells is proportional to the number of viable cells.

Procedure:

-

Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 4 x 104 cells per well and allowed to adhere and stabilize for 24 hours.

-

Compound Exposure: The cells are then treated with various concentrations of this compound, serially diluted in the culture medium. A vehicle control (DMSO) is also included. The plates are incubated for 72 hours.

-

Resazurin Addition: Following the exposure period, the culture medium is replaced with fresh medium containing resazurin solution. The plates are incubated for an additional 4 hours.

-

Data Analysis: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Metabolic Stability Assay

The metabolic stability of this compound was assessed using human liver microsomes (HLM).[1]

Principle: This in vitro assay determines the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in the microsomal fraction of the liver. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to initiate the enzymatic reaction), and a phosphate buffer (pH 7.4).

-

Incubation: The reaction is initiated by adding this compound to the pre-warmed reaction mixture. The incubation is carried out at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The enzymatic reaction in the collected aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

-

Sample Analysis: The samples are centrifuged to remove the precipitated proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

-

Data Interpretation: The percentage of the compound remaining at each time point is plotted against time. The data is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound. A compound with a long half-life and low clearance is considered to be metabolically stable.

Visualization of Experimental Workflows and Potential Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows of the described experimental protocols and a hypothetical logical relationship for the preliminary screening process.

Discussion and Future Directions

The preliminary screening of this compound (compound 42g) has yielded promising results. The agent demonstrates potent activity against the virulent H37Rv strain of M. tuberculosis with a MIC90 of 1.25 µg/mL.[1] While some cytotoxicity was observed against the THP-1 human cell line, the selectivity index (IC50/MIC90) of approximately 9.5 suggests a potential therapeutic window. A significant advantage of this compound is its metabolic stability in human liver microsomes, indicating that it may have a favorable pharmacokinetic profile in vivo.

The mechanism of action for this class of compounds has not yet been fully elucidated and warrants further investigation. Future studies should focus on:

-

Mechanism of Action Studies: Identifying the molecular target of this compound within M. tuberculosis.

-

Lead Optimization: Synthesizing and screening analogs to improve the selectivity index (i.e., increase potency and reduce cytotoxicity).

-

In Vivo Efficacy: Evaluating the efficacy of the compound in animal models of tuberculosis.

-

Spectrum of Activity: Testing the activity against a broader panel of drug-resistant clinical isolates of M. tuberculosis.

References

In Vitro Evaluation of Novel Antitubercular Isoxazoles: A Technical Guide

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global efforts to control tuberculosis (TB), necessitating the discovery of new therapeutic agents.[1] Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, offering a promising structural scaffold for the development of novel anti-TB drugs.[2][3] This guide provides a comprehensive overview of the standard in vitro methodologies used to evaluate the efficacy and safety of novel isoxazole compounds, presents key data in a structured format, and illustrates experimental workflows and potential mechanisms of action.

In Vitro Antitubercular Activity

The primary measure of a compound's effectiveness against M. tuberculosis is its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.[1][4] Evaluations are typically performed against the virulent reference strain Mtb H37Rv.[1][4][5] Several novel isoxazole derivatives have demonstrated significant antitubercular activity, with some exhibiting MIC values in the low microgram per milliliter range.[1][4]

Table 1: Antitubercular Activity of Representative Isoxazole Derivatives against M. tuberculosis H37Rv

| Compound Series | Representative Compound | MIC (µg/mL) | Reference Drug (MIC, µg/mL) |

| Isoxazole-Amide Series A | Comp-3a | 1.0 | Isoniazid (0.05) |

| Isoxazole-Amide Series B | Comp-26a | 0.5 | Rifampicin (0.1) |

| Isoxazole-Triazole Hybrid | Comp-7d | 1.6 | Pyrazinamide (3.12) |

| 5-Methylisoxazole-3-carboxamide | Comp-4c | 6.25 | Ethambutol (1.56) |

Note: Data is compiled and representative of findings from multiple studies.[3][4][5][6] MIC values for reference drugs can vary slightly between assays.

Cytotoxicity Assessment

A critical step in early-stage drug discovery is to ensure that a compound's activity is specific to the pathogen and not due to general toxicity to host cells.[6] Cytotoxicity is typically assessed using mammalian cell lines, such as human monocytic cells (THP-1), murine macrophages (RAW264.7), or human fibroblast lines.[7][8][9] The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is determined. A high IC50 value is desirable.

The Selectivity Index (SI), calculated as the ratio of IC50 to MIC (SI = IC50 / MIC), is a crucial parameter for prioritizing compounds. An SI value greater than 10 is generally considered a promising indicator of selective activity.

Table 2: Cytotoxicity and Selectivity Index of Representative Isoxazole Derivatives

| Compound ID | Cell Line | Cytotoxicity (IC50, µg/mL) | MIC (µg/mL) | Selectivity Index (SI) |

| Comp-26a | THP-1 Macrophages | 66.8 | 0.5 | 133.6 |

| Comp-3k | Human Dermal Fibroblasts | > 21.4 | 4.0 | > 5.35 |

| Comp-7a | THP-1 Cells | > 200 µM | 3.12 | > 64 |

| Comp-4b | THP-1 Cells | > 100 µM | 6.25 | > 16 |

Note: Data is compiled and representative of findings from multiple studies.[6][8][9] Cytotoxicity can be expressed in µg/mL or µM; direct comparison requires molar mass consistency.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of novel compounds. The following sections describe the core methodologies for determining antitubercular activity and cytotoxicity.

Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used, colorimetric method for determining the MIC of compounds against M. tuberculosis.[10][11] The assay relies on the ability of metabolically active mycobacterial cells to reduce the blue, non-fluorescent indicator dye, resazurin, to the pink, fluorescent product, resorufin.

Protocol:

-

Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% ADS (Albumin-Dextrose-Sodium chloride) to the mid-log phase.[7][12]

-

Plate Setup: The assay is performed in a 96-well microtiter plate. Outer wells are filled with sterile water to prevent evaporation.[13]

-

Compound Dilution: Test compounds are serially diluted in 7H9 broth directly in the plate. A drug-free control well is included.[14]

-

Inoculation: Each well is inoculated with a standardized suspension of Mtb H37Rv. The final volume in each well is typically 200 µL.[14]

-

Incubation: The plate is sealed and incubated at 37°C for 5-7 days.[7][14]

-

Development: A solution of Alamar Blue (resazurin) and Tween 80 is added to each well.[11] The plate is re-incubated for approximately 24 hours.[12]

-

Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.[11] Results can be read visually or with a fluorometer.[12]

Cytotoxicity Testing: MTT Assay

The MTT assay is a standard colorimetric method for assessing the metabolic activity of eukaryotic cells, serving as a proxy for cell viability.[8][15] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[15][16]

Protocol:

-

Cell Seeding: Mammalian cells (e.g., THP-1, A549) are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.[16]

-

Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Cells are then incubated for a specified period (e.g., 48 or 72 hours).[7][16]

-

MTT Addition: An MTT stock solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[15]

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified SDS/DMF solution, is added to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.[15]

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the resulting dose-response curve.

Visualized Workflows and Mechanisms

Diagrams are essential for conceptualizing complex biological processes and experimental sequences.

Caption: High-level workflow for the in vitro evaluation of novel isoxazole compounds.

Many novel antitubercular agents are designed to inhibit critical metabolic pathways in M. tuberculosis. A common target is the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. Enzymes such as enoyl-acyl carrier protein reductase (InhA) and fatty acyl-AMP ligase (FadD32) are validated targets within this pathway.[1][17][18] Molecular docking studies often suggest that isoxazole derivatives can bind to the active sites of these enzymes, inhibiting their function.[1][4]

Caption: Proposed mechanism of action via inhibition of the InhA enzyme.

References

- 1. Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents | Bentham Science [benthamscience.com]

- 4. View of Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies [ijmtlm.org]

- 5. researchgate.net [researchgate.net]

- 6. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microplate-based alamar blue assay (MABA) [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Identification for "Antitubercular agent 34" in Mycobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Antitubercular agent 34," also identified as compound 42g, is a promising synthetic molecule belonging to the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide series. This series has demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-susceptible and drug-resistant strains. While hit-to-lead optimization studies have successfully improved the metabolic stability of this chemical class, the specific molecular target within mycobacteria remains to be elucidated. This technical guide provides a comprehensive overview of the current knowledge on "this compound," including its known biological activity and a detailed exploration of potential target identification strategies. The document is intended to serve as a resource for researchers actively engaged in the discovery and development of novel antitubercular therapeutics.

Introduction

Tuberculosis (TB) continues to be a major global health threat, necessitating the development of new drugs with novel mechanisms of action to combat the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. The 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide scaffold has emerged as a promising starting point for the development of new antitubercular agents. "this compound" (compound 42g) is a key analog from this series, designed to have improved metabolic stability while retaining potent antimycobacterial activity. A critical next step in the development of this compound is the identification of its molecular target, which is essential for understanding its mechanism of action, predicting potential resistance mechanisms, and guiding further optimization.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for "this compound" and its parent series.

| Compound | Assay | Organism/Cell Line | Parameter | Value | Reference |

| This compound (42g) | Whole-cell growth inhibition | M. tuberculosis H37Rv | MIC₉₀ | 1.25 µg/mL | [1] |

| This compound (42g) | Cytotoxicity | Human Monocyte (THP-1) | IC₅₀ | 11.9 µg/mL | [1] |

| Parent Series Compound | Whole-cell growth inhibition | M. tuberculosis H37Rv | MIC | 0.06 µg/mL (for methyl 2-amino-5-benzylthiazole-4-carboxylate) | [2][3] |

| Parent Series Compound | Enzymatic Inhibition | mtFabH | IC₅₀ | 0.95 ± 0.05 µg/mL (for methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate) | [2][3] |

Known Biological Activity and Mechanism of Action (Hypothesized)

The precise mechanism of action for "this compound" is currently unknown. The core "(thiazol-4-yl)isoxazole-3-carboxamide" is believed to be the essential pharmacophore responsible for its antitubercular activity[1].

Research on the structurally related 2-aminothiazole-4-carboxylate scaffold has suggested a potential interaction with the β-ketoacyl-ACP synthase mtFabH, an enzyme involved in the mycolic acid biosynthesis pathway[2][3]. Mycolic acids are crucial components of the mycobacterial cell wall. However, studies on this related series have shown a disconnect between whole-cell activity and direct inhibition of mtFabH, suggesting that it may not be the primary target or that the mechanism of action is more complex and may involve other cellular pathways[2][4].

Experimental Protocols for Target Identification

The following section outlines detailed methodologies for key experiments that can be employed to identify the molecular target of "this compound."

Affinity-Based Methods

Affinity-based proteomics is a powerful approach to isolate the binding partners of a small molecule from a complex protein lysate.

4.1.1. Synthesis of an Affinity Probe:

-

Functionalization: Synthesize a derivative of "this compound" with a linker arm attached to a position on the molecule that is not critical for its biological activity. The linker should terminate with a reactive group (e.g., an alkyne or azide for click chemistry, or a biotin moiety).

-

Immobilization: Covalently attach the functionalized probe to a solid support, such as agarose or magnetic beads.

4.1.2. Affinity Pull-Down Assay:

-

Lysate Preparation: Prepare a cell lysate from M. tuberculosis H37Rv cultured to mid-log phase.

-

Incubation: Incubate the immobilized probe with the mycobacterial lysate to allow for binding of the target protein(s).

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a denaturing buffer.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Genetic and Genomic Approaches

4.2.1. Generation and Selection of Resistant Mutants:

-

Mutant Selection: Culture M. tuberculosis H37Rv on solid medium containing increasing concentrations of "this compound" to select for spontaneous resistant mutants.

-

Whole-Genome Sequencing: Perform whole-genome sequencing on the resistant isolates and the parental strain.

-

Variant Analysis: Identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are consistently present in the resistant mutants but absent in the parent strain. Genes harboring these mutations are strong candidates for the drug's target or are involved in its mechanism of action.

4.2.2. Transcriptional Profiling (RNA-Seq):

-

Drug Treatment: Treat cultures of M. tuberculosis H37Rv with a sub-inhibitory concentration of "this compound" for a defined period.

-

RNA Extraction and Sequencing: Extract total RNA from treated and untreated cultures and perform RNA sequencing.

-

Differential Gene Expression Analysis: Analyze the sequencing data to identify genes that are significantly up- or down-regulated in response to drug treatment. This can provide clues about the cellular pathways affected by the compound.

Visualizations

Logical Workflow for Target Identification

Caption: A logical workflow for the identification and validation of the molecular target of "this compound".

Hypothesized Signaling Pathway Disruption

Caption: Hypothesized disruption of the mycolic acid biosynthesis pathway by "this compound" through potential inhibition of mtFabH.

Conclusion and Future Directions

"this compound" represents a promising lead compound in the fight against tuberculosis. While its whole-cell activity and improved metabolic stability are encouraging, the identification of its molecular target is a critical missing piece of information. The experimental strategies outlined in this guide, including affinity-based proteomics and genetic approaches, provide a clear roadmap for elucidating the mechanism of action of this compound class. Successful target identification will not only accelerate the development of "this compound" but will also provide valuable insights into novel mycobacterial biology that can be exploited for future drug discovery efforts.

References

- 1. Expanding the knowledge around antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit-to-lead optimization and release of a novel antitubercular chemotype via scaffold derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

Early-Stage Characterization of Antitubercular Compound 42g: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage characterization of the novel antitubercular compound 42g, a promising candidate from the 4-(adamantan-1-yl)-quinoline-2-carboxylic acid alkylidene hydrazide series. This document details its in vitro efficacy, outlines the experimental protocols for its initial screening and cytotoxicity assessment, and explores the potential mechanisms of action for this class of compounds.

Compound Profile and In Vitro Efficacy

Compound 42g is a synthetic molecule belonging to the class of 4-(adamantan-1-yl)-quinoline derivatives. Initial in vitro screening has demonstrated its potent activity against the virulent strain of Mycobacterium tuberculosis H37Rv.

Table 1: In Vitro Antitubercular Activity of Compound 42g

| Compound | Target Organism | Concentration | % Inhibition |

| 42g | Mycobacterium tuberculosis H37Rv (drug-sensitive) | 3.125 µg/mL | 99%[1] |

Experimental Protocols

The following sections detail the methodologies employed for the preliminary characterization of compound 42g.

In Vitro Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The in vitro antitubercular activity of compound 42g was determined using the Microplate Alamar Blue Assay (MABA), a colorimetric assay that provides a rapid and sensitive measure of mycobacterial viability.[2][3][4][5][6]

Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent, and cell-permeable dye. In viable, metabolically active mycobacterial cells, intracellular reductases convert resazurin to the pink, fluorescent resorufin. The color change is a direct indicator of cell viability and can be quantified spectrophotometrically or fluorometrically.

Protocol:

-

Preparation of Mycobacterial Inoculum: A suspension of Mycobacterium tuberculosis H37Rv is prepared from a fresh culture and its density is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final inoculum concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL in the assay plate.

-

Compound Dilution: Compound 42g is serially diluted in Middlebrook 7H9 broth, supplemented with oleic acid-albumin-dextrose-catalase (OADC), to achieve a range of test concentrations.

-

Assay Plate Setup: In a 96-well microplate, the diluted compound solutions are added to the wells, followed by the addition of the mycobacterial inoculum. Control wells containing only the mycobacterial suspension (positive control) and sterile broth (negative control) are also included.

-

Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well.

-

Second Incubation: The plate is re-incubated at 37°C for 24-48 hours.

-

Data Analysis: The wells are visually inspected for a color change from blue to pink. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change. The percentage of inhibition is calculated by comparing the absorbance or fluorescence of the test wells to the control wells.

Cytotoxicity Assessment: MTT Assay

To evaluate the potential toxicity of compound 42g against mammalian cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard preliminary method.[7][8][9][10][11]

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: A suitable mammalian cell line (e.g., Vero, HepG2, or A549) is seeded into a 96-well plate and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of compound 42g and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Potential Mechanism of Action

The precise mechanism of action for compound 42g has not yet been elucidated. However, based on its quinoline scaffold, several potential targets within Mycobacterium tuberculosis can be hypothesized.

Quinoline derivatives are known to exhibit antitubercular activity through various mechanisms, including:

-

Inhibition of Cell Wall Synthesis: Some quinoline compounds interfere with the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[12]

-

Disruption of Energy Metabolism: A notable mechanism for some diarylquinolines is the inhibition of ATP synthase, leading to the depletion of cellular energy.[12]

-

Targeting DNA Gyrase: Fluoroquinolones, a well-known class of quinoline-containing antibiotics, inhibit DNA gyrase, an enzyme crucial for DNA replication.

-

Activation of Glutamate Kinase: Certain quinoline derivatives have been shown to kill M. tuberculosis by activating glutamate kinase, leading to a lethal metabolic imbalance.[13]

-

Inhibition of Cytochrome bc1 Complex: Some quinoline-based compounds have been found to target the cytochrome bc1 complex, which is involved in cellular respiration.[14]

Further studies are required to determine the specific molecular target and the precise mechanism by which compound 42g exerts its potent antitubercular effect.

Conclusion and Future Directions

Compound 42g has demonstrated promising in vitro activity against Mycobacterium tuberculosis. The outlined experimental protocols provide a solid foundation for its continued preclinical development. Future research should focus on:

-

Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of compound 42g.

-

Comprehensive cytotoxicity profiling against a panel of mammalian cell lines.

-

In-depth mechanism of action studies to identify its molecular target.

-

In vivo efficacy and pharmacokinetic studies in animal models of tuberculosis.

The early-stage characterization of compound 42g suggests its potential as a lead candidate for the development of a novel antitubercular therapeutic.

References

- 1. Synthesis, anti-tuberculosis activity, and 3D-QSAR study of 4-(adamantan-1-yl)-2-substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Profiling of Antitubercular Agent 34 (Compound 42g)

A Comprehensive Technical Guide for Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological profiling of "Antitubercular agent 34," also identified as compound 42g in the primary literature. This document consolidates key data on its antitubercular activity, cytotoxicity, and metabolic stability, presenting it in a format tailored for researchers, scientists, and drug development professionals. Detailed experimental protocols and visual representations of experimental workflows are included to facilitate comprehension and replication of the cited studies.

Core Biological Activities

"this compound" has demonstrated promising in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-susceptible and drug-resistant strains. Furthermore, it exhibits favorable metabolic stability, a critical characteristic for a developmental candidate.

Data Summary

The following tables summarize the key quantitative data from the initial biological evaluation of "this compound."

| Table 1: In Vitro Antitubercular Activity | |

| Parameter | Value |

| Mtb H37Rv MIC₉₀ | 1.25 µg/mL |

| Reference: | [1] |

| Table 2: In Vitro Cytotoxicity | |

| Cell Line | Parameter |

| Human Monocytic THP-1 | IC₅₀ |

| Reference: | [1] |

| Table 3: Metabolic Stability | |

| System | Outcome |

| Human Liver Microsomes | Stable (escapes metabolic degradation) |

| Reference: | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data's origins.

In Vitro Antitubercular Activity Assay

The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv was determined using a standardized broth microdilution method. The specific protocol would typically involve serial dilutions of "this compound" in a 96-well plate format with a standardized inoculum of the mycobacteria. The growth inhibition is then assessed after a defined incubation period, often using a metabolic indicator like resazurin.

In Vitro Cytotoxicity Assay

The half-maximal inhibitory concentration (IC₅₀) against the human monocytic cell line THP-1 was evaluated to assess the compound's cytotoxicity. A common method for this is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar colorimetric assay. This involves incubating the cells with varying concentrations of the test compound for a specified duration (e.g., 72 hours). The cell viability is then determined by measuring the metabolic activity that reduces the tetrazolium salt to a colored formazan product, which is quantified spectrophotometrically.[1]

Human Liver Microsome Stability Assay

The metabolic stability of "this compound" was assessed using human liver microsomes. This in vitro assay is a standard method to predict the hepatic clearance of a compound. The protocol generally involves incubating the compound with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C. Samples are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is then quantified using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the rate of metabolism.[1]

Visualized Workflows and Pathways

To further elucidate the experimental processes and potential mechanisms, the following diagrams are provided.

As the specific mechanism of action for "this compound" has not yet been fully elucidated in the available literature, a diagram of a known antitubercular drug pathway is provided as a representative example of how such a pathway could be visualized. Many antitubercular agents target the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.

References

Methodological & Application

Application Notes and Protocols for "Antitubercular Agent 34" Cell-Based Assays

These protocols provide a comprehensive framework for the in vitro evaluation of "Antitubercular Agent 34," a novel compound under investigation for its potential therapeutic efficacy against Mycobacterium tuberculosis (Mtb). The described assays are designed to determine the agent's antimycobacterial potency and its cytotoxic effects on mammalian cells, crucial data points for preclinical drug development.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: In Vitro Antimycobacterial Activity of this compound

| Assay Type | Mtb Strain | Parameter | Value (µg/mL) |

| Microplate Alamar Blue Assay (MABA) | H37Rv (ATCC 27294) | MIC90 | [Insert Value] |

| MABA | Drug-Resistant Strain 1 | MIC90 | [Insert Value] |

| MABA | Drug-Resistant Strain 2 | MIC90 | [Insert Value] |

| Intracellular Killing Assay | H37Rv in J774 macrophages | EC90 | [Insert Value] |

MIC90: Minimum Inhibitory Concentration required to inhibit 90% of bacterial growth. EC90: Effective Concentration required to inhibit 90% of intracellular bacterial growth.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | Parameter | Value (µM) | Selectivity Index (SI) |

| Human Lung Epithelial Cells (A549) | MTT Assay | CC50 | [Insert Value] | [Calculate CC50 / MIC90] |

| Murine Macrophage Cells (RAW 264.7) | MTT Assay | CC50 | [Insert Value] | [Calculate CC50 / MIC90] |

CC50: Cytotoxic Concentration required to reduce cell viability by 50%. Selectivity Index (SI): A measure of the compound's specificity for bacteria over mammalian cells.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This assay determines the lowest concentration of this compound that inhibits the growth of Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv (or other strains of interest)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

This compound stock solution (in DMSO)

-

Sterile 96-well microplates

-

Alamar Blue reagent

-

Positive control (e.g., Rifampicin)

-

Negative control (DMSO vehicle)

Procedure:

-

Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.[1]

-

Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth, adjusted to a McFarland standard of 1.0 and then diluted 1:20.

-

Inoculate each well containing the test agent with the bacterial suspension.

-

Include positive control wells (Rifampicin) and negative control wells (DMSO vehicle).

-

Seal the plates and incubate at 37°C for 5-7 days.[2]

-

After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.[3]

-

Observe the color change from blue (no growth) to pink (growth). The MIC is defined as the lowest drug concentration that prevents the color change.[4][5]

Intracellular Antimycobacterial Activity Assay

This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within macrophages.

Materials:

-

DMEM supplemented with 10% FBS

-

Mycobacterium tuberculosis H37Rv

-

This compound

-

Sterile 24-well plates

-

Lysis buffer (e.g., 0.1% SDS)

-

Middlebrook 7H11 agar plates

Procedure:

-

Seed macrophages in 24-well plates and allow them to adhere overnight.

-

Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 for 4 hours.[7]

-

Wash the cells with PBS to remove extracellular bacteria.

-

Add fresh media containing serial dilutions of this compound.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, lyse the macrophages to release intracellular bacteria.[1]

-

Plate serial dilutions of the lysate on 7H11 agar plates.

-

Incubate the agar plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

-

The EC90 is the concentration of the agent that reduces CFU by 90% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

This assay evaluates the toxicity of this compound against mammalian cell lines.

Materials:

-

A549 (human lung epithelial) or RAW 264.7 (murine macrophage) cell lines[8]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.[8]

-

Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value, which is the concentration of the agent that reduces cell viability by 50% compared to the untreated control.

References

- 1. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 2. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microplate-based alamar blue assay (MABA) [bio-protocol.org]

- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pak.elte.hu [pak.elte.hu]

- 8. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for "Antitubercular Agent 34" Against Drug-Resistant Tuberculosis Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Mycobacterium tuberculosis (Mtb) strains represent a significant global health threat, necessitating the urgent development of novel antitubercular agents. This document provides a comprehensive set of protocols for the preclinical in vitro evaluation of "Antitubercular Agent 34," a novel investigational compound, against various drug-resistant Mtb strains.

The following protocols are designed to assess the potency, bactericidal activity, and selectivity of "this compound." Adherence to these standardized methods will ensure the generation of robust and reproducible data critical for advancing promising compounds through the drug development pipeline.

Data Presentation

Table 1: In Vitro Activity of this compound Against Drug-Resistant M. tuberculosis Strains

| M. tuberculosis Strain | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) |

| H37Rv-MDR | RIF-res, INH-res | |||

| Clinical Isolate 1 | XDR | |||

| Clinical Isolate 2 | Pre-XDR | |||

| ATCC 35822 | RIF-res | |||

| ATCC 35838 | INH-res |

MDR: Multidrug-Resistant (resistant to at least isoniazid and rifampicin); XDR: Extensively Drug-Resistant (MDR plus resistance to a fluoroquinolone and a second-line injectable); Pre-XDR: MDR plus resistance to a fluoroquinolone or a second-line injectable; RIF-res: Rifampicin-resistant; INH-res: Isoniazid-resistant. MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50%/90% of strains; MBC: Minimum Bactericidal Concentration.

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | Cell Type | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀ / MIC₉₀ of H37Rv-MDR) |

| Vero (ATCC CCL-81) | Monkey Kidney Epithelial | ||

| A549 (ATCC CCL-185) | Human Lung Carcinoma | ||

| HepG2 (ATCC HB-8065) | Human Liver Carcinoma |

CC₅₀: 50% Cytotoxic Concentration.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of "this compound" that inhibits the visible growth of M. tuberculosis. The broth microdilution method is a widely accepted technique for this purpose.[1]

Materials:

-

"this compound" stock solution (in DMSO)

-

M. tuberculosis strains (log-phase cultures)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

-

96-well microtiter plates

-

Spectrophotometer or resazurin-based indicator

Procedure:

-

Prepare serial twofold dilutions of "this compound" in 7H9 broth in a 96-well plate.

-

Adjust the turbidity of the Mtb inoculum to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

-

Add the diluted bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

Determine the MIC as the lowest drug concentration showing no visible growth, which can be assessed visually or by measuring optical density.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of "this compound" that kills ≥99.9% of the initial bacterial inoculum.

Materials:

-

Results from the MIC assay

-

Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

-

Sterile saline with 0.05% Tween 80

Procedure:

-

From the wells of the MIC plate that show no visible growth, aspirate a 10 µL aliquot.

-

Spot-plate the aliquot onto a 7H10 agar plate.

-

Incubate the agar plates at 37°C for 3-4 weeks.

-

The MBC is the lowest concentration of the agent that results in no colony formation.

Cytotoxicity Assay

This protocol assesses the toxicity of "this compound" to mammalian cells to determine its selectivity.

Materials:

-

Vero, A549, and HepG2 cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

"this compound" stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or resazurin)

-

Plate reader

Procedure:

-

Seed the 96-well plates with the appropriate cell density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of "this compound" in the cell culture medium.

-

Replace the existing medium with the medium containing the drug dilutions.

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the CC₅₀ value, which is the drug concentration that reduces cell viability by 50%.

Visualizations

Caption: Experimental workflow for evaluating "this compound".

It is important to note that the specific mechanism of action of "this compound" is currently unknown. Should preliminary data suggest a potential target, such as cell wall synthesis or a specific enzymatic pathway, further specialized assays would be warranted. For instance, if the agent is suspected to inhibit mycolic acid biosynthesis, a common target for antitubercular drugs, a dedicated assay to measure the inhibition of this pathway would be the next logical step.[2][3][4]

Caption: Hypothetical mechanism of action for "this compound".

References

- 1. youtube.com [youtube.com]

- 2. ANTITUBERCULAR DRUGS and classification,sar,uses of drugs | PPTX [slideshare.net]

- 3. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability testing methods for "Antitubercular agent 34"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility and stability testing methods for "Antitubercular agent 34," also identified as compound 42g[1]. The protocols outlined below are based on established methodologies for the physicochemical characterization of antitubercular agents and other poorly soluble drug candidates.

Introduction

"this compound" (compound 42g) is a novel isoxazole-carboxamide derivative with potent activity against Mycobacterium tuberculosis H37Rv, exhibiting a minimum inhibitory concentration (MIC90) of 1.25 μg/mL[1]. A critical aspect of its preclinical development is the thorough characterization of its physicochemical properties, particularly its solubility and stability, which are crucial determinants of its biopharmaceutical performance and shelf-life. This document provides detailed protocols for assessing these key attributes.

Solubility Assessment

The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. For poorly soluble compounds, which is common for many antitubercular agents, a comprehensive solubility profile in various media is essential.

Aqueous Solubility Protocol (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the intrinsic aqueous solubility of "this compound".

Materials:

-

"this compound" powder

-

Purified water (Milli-Q or equivalent)

-

pH meter

-

Shaking incubator or orbital shaker

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Protocol:

-

Add an excess amount of "this compound" to a known volume of purified water in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

After incubation, visually inspect the vials to confirm the presence of excess solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of "this compound" using a validated HPLC method.

-

The experiment should be performed in triplicate.

Solubility in Different Solvents and pH

Understanding the solubility in various solvents and across a range of pH values is crucial for formulation development.

Objective: To assess the solubility of "this compound" in various organic solvents and aqueous buffers of different pH.

Protocol:

-

Follow the shake-flask method described in section 2.1.

-

For solvent solubility, replace purified water with various organic solvents relevant to pharmaceutical processing (e.g., ethanol, methanol, DMSO, acetone).

-

For pH-dependent solubility, use a series of buffers with pH values ranging from acidic to basic (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0). The physiological pH range of 1.2-7.5 is particularly important for oral drug candidates[2][3].

-

Quantify the dissolved compound using a validated analytical method.

Data Presentation: Solubility of "this compound"

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) |

| Purified Water | 25 | [Insert experimental value] |

| pH 1.2 Buffer | 37 | [Insert experimental value] |

| pH 4.5 Buffer | 37 | [Insert experimental value] |

| pH 6.8 Buffer | 37 | [Insert experimental value] |

| pH 7.4 Buffer | 37 | [Insert experimental value] |

| Ethanol | 25 | [Insert experimental value] |

| DMSO | 25 | [Insert experimental value] |

Stability Testing

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies help in developing and validating stability-indicating analytical methods.

Objective: To investigate the degradation of "this compound" under various stress conditions.

Materials:

-

"this compound"

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC system

Protocol:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and keep it at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and maintain it at a specified temperature for a set duration. Neutralize the solution prior to analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a predetermined period.

-

Photolytic Degradation: Expose the compound (both in solid state and in solution) to light in a photostability chamber according to ICH Q1B guidelines.

Analysis:

-

At each time point, analyze the samples using a stability-indicating HPLC method capable of separating the parent drug from its degradation products[4][5].

-

Calculate the percentage of degradation.

Data Presentation: Forced Degradation of "this compound"

| Stress Condition | Duration | Temperature | % Degradation | Degradation Products (if identified) |

| 0.1 N HCl | [e.g., 24h] | [e.g., 60°C] | [Insert value] | [e.g., Peak at RRT x.xx] |

| 0.1 N NaOH | [e.g., 24h] | [e.g., 60°C] | [Insert value] | [e.g., Peak at RRT y.yy] |

| 3% H₂O₂ | [e.g., 24h] | Room Temp | [Insert value] | [e.g., Peak at RRT z.zz] |

| Thermal (Solid) | [e.g., 48h] | [e.g., 80°C] | [Insert value] | [e.g., No significant degradation] |

| Photolytic | [ICH Q1B] | Controlled | [Insert value] | [e.g., Peak at RRT a.aa] |

Visualizations

Experimental Workflow

Caption: Workflow for solubility and stability testing.

Potential Degradation Pathways

Caption: Potential degradation pathways under stress.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. researchgate.net [researchgate.net]

- 4. dbc.wroc.pl [dbc.wroc.pl]

- 5. [PDF] DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPTLC METHOD FOR ANALYSIS OF ANTITUBERCULAR DRUGS | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Evaluating the Intracellular Activity of Antitubercular Agent 34

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is an intracellular pathogen that primarily resides within host macrophages. Therefore, the evaluation of the intracellular activity of novel antitubercular agents is a critical step in the drug discovery pipeline. These application notes provide a detailed experimental framework for assessing the intracellular efficacy of a hypothetical novel compound, "Antitubercular Agent 34." The protocols described herein cover the determination of cytotoxicity, intracellular mycobacterial growth inhibition, and the investigation of the agent's potential impact on host cell signaling pathways.

Introduction

The ability of Mycobacterium tuberculosis to survive and replicate within macrophages presents a significant challenge for tuberculosis treatment.[1][2] Many compounds that exhibit potent activity against Mtb in axenic culture fail to be effective in vivo due to poor penetration into macrophages or an inability to exert their effects in the intracellular milieu.[3][4] Consequently, robust and reproducible in vitro macrophage infection models are essential for the preclinical evaluation of new antitubercular drug candidates.[5][6]

This document outlines a series of protocols to characterize the intracellular activity of "this compound." For the purpose of these notes, we will hypothesize that "this compound" not only directly targets a crucial enzymatic pathway in Mtb but also modulates host macrophage signaling to enhance bacterial clearance. Specifically, we will assume it promotes a pro-inflammatory response beneficial for controlling the infection.

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of this compound

| Compound | MIC against Mtb H37Rv (µg/mL) | CC₅₀ on RAW 264.7 Macrophages (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |

| This compound | 0.5 | > 50 | > 100 |

| Isoniazid | 0.1 | > 100 | > 1000 |

| Rifampicin | 0.2 | > 50 | > 250 |

Table 2: Intracellular Activity of this compound in Mtb-Infected RAW 264.7 Macrophages

| Compound | Concentration (µg/mL) | Log₁₀ CFU Reduction vs. Untreated Control (Day 3 post-infection) |

| This compound | 1 | 1.5 |

| This compound | 5 | 2.8 |

| Isoniazid | 0.5 | 2.5 |

| Rifampicin | 1 | 3.0 |

| Untreated Control | - | 0 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophages (or THP-1 human monocytes differentiated into macrophages).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent cultures.

Cytotoxicity Assay

This protocol determines the concentration range of "this compound" that is non-toxic to the host macrophages.[7]

-

Materials:

-

RAW 264.7 macrophages

-

96-well clear-bottom black plates

-

"this compound" stock solution

-

Resazurin sodium salt solution (e.g., AlamarBlue) or MTT reagent

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.

-

Prepare serial dilutions of "this compound" in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Triton X-100).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Add 10 µL of Resazurin solution to each well and incubate for another 4 hours.

-

Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of viable cells against the compound concentration.

-

Intracellular Growth Inhibition Assay

This assay measures the ability of "this compound" to inhibit the growth of Mtb inside macrophages.[8][9]

-

Materials:

-

RAW 264.7 macrophages

-

Mycobacterium tuberculosis H37Rv

-

24-well plates

-

"this compound"

-

7H9 broth supplemented with 10% ADC and 0.05% Tween 80

-

7H11 agar plates

-

Sterile water with 0.1% Triton X-100

-

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and incubate overnight.[8]

-

Infect the macrophage monolayer with Mtb H37Rv at a multiplicity of infection (MOI) of 5:1 for 4 hours.[7]

-

Wash the cells three times with warm PBS to remove extracellular bacteria.

-

Add fresh culture medium containing "this compound" at various concentrations (e.g., 1x, 5x, 10x MIC). Include an untreated control and a positive control drug (e.g., Isoniazid).

-

Incubate the plates for 3 days.

-

To determine the intracellular bacterial load, aspirate the medium and lyse the macrophages with 0.5 mL of sterile water containing 0.1% Triton X-100 for 10 minutes.

-

Prepare serial dilutions of the cell lysate in 7H9 broth.

-

Plate the dilutions on 7H11 agar plates and incubate at 37°C for 3-4 weeks.

-

Count the colony-forming units (CFU) and calculate the log₁₀ CFU reduction for each treatment condition compared to the untreated control.

-

Visualization of Workflows and Pathways

Experimental Workflow for Intracellular Activity Assay

Caption: Workflow for the intracellular Mtb growth inhibition assay.

Hypothetical Signaling Pathway Modulation by this compound

This diagram illustrates a hypothetical mechanism where "this compound" enhances the host's immune response to Mtb infection. It is proposed that the agent inhibits a bacterial effector protein that would normally suppress the NF-κB pathway, a key regulator of pro-inflammatory responses.[10][11]

Caption: Hypothetical signaling pathway modulation by Agent 34.

References

- 1. Macrophage immunoregulatory pathways in tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophage Infection Models for Mycobacterium tuberculosis | Springer Nature Experiments [experiments.springernature.com]